N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine
Description
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-2,6-dimethyloxan-4-amine |
InChI |
InChI=1S/C10H21NO2/c1-8-6-10(7-9(2)13-8)11-4-5-12-3/h8-11H,4-7H2,1-3H3 |
InChI Key |
DNNVZBGXQBPOIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)NCCOC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine typically involves:
- Construction or functionalization of the 2,6-dimethyloxane ring.
- Introduction of the amine group at the 4-position.
- Alkylation or substitution of the amine nitrogen with the 2-methoxyethyl substituent.
Reported and Analogous Synthetic Routes
Due to limited direct reports on this exact compound, insights are drawn from closely related compounds such as N-(2-Ethoxyethyl)-2,6-dimethyloxan-4-amine and other substituted oxan-4-amines, as well as general amine alkylation and oxane ring chemistry.
Preparation of 2,6-Dimethyloxan-4-amine Core
- The oxane ring can be synthesized via cyclization of appropriate diols or hydroxyketones with methyl substituents at the 2 and 6 positions.
- Amination at the 4-position is often achieved by nucleophilic substitution or reductive amination of a 4-hydroxy or 4-keto precursor.
N-Alkylation with 2-Methoxyethyl Group
- The secondary amine at the 4-position is alkylated using 2-methoxyethyl halides (e.g., 2-methoxyethyl chloride or bromide) under basic conditions.
- Alternatively, reductive amination can be performed using 2-methoxyacetaldehyde and the 2,6-dimethyloxan-4-amine intermediate.
Detailed Example Protocol (Hypothetical Based on Analogous Chemistry)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1 | Synthesis of 2,6-dimethyloxan-4-one | Cyclization of 1,5-dihydroxy-2,6-dimethylpentane under acidic conditions | Formation of oxan-4-one ring with methyl groups |
| 2 | Reductive amination with ammonia or primary amine | Use of ammonia or ammonium salts with reducing agent (e.g., NaBH3CN) | Formation of 2,6-dimethyloxan-4-amine |
| 3 | N-alkylation with 2-methoxyethyl bromide | Base (e.g., K2CO3) in polar aprotic solvent (DMF) at 50-80°C | Formation of this compound |
Research Discoveries and Optimization Notes
- Yield Optimization: Alkylation yields depend on the purity of the amine intermediate and the alkyl halide; phase-transfer catalysts can improve conversion.
- Purification: Chromatographic techniques or crystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) yield high-purity product.
- By-products: Over-alkylation or ring-opening side reactions can occur; controlling stoichiometry and reaction time is critical.
- Alternative Routes: Direct reductive amination of 2,6-dimethyloxan-4-one with 2-methoxyethylamine has been explored to bypass separate alkylation steps.
Comparative Data Table of Preparation Parameters
| Parameter | Method 1: Stepwise Amination & Alkylation | Method 2: Direct Reductive Amination |
|---|---|---|
| Starting Material | 2,6-Dimethyloxan-4-one | 2,6-Dimethyloxan-4-one |
| Amination Reagent | Ammonia/Amine + NaBH3CN | 2-Methoxyethylamine + NaBH3CN |
| Alkylation Reagent | 2-Methoxyethyl bromide | Not required |
| Solvent | DMF, Methanol | Methanol, Ethanol |
| Temperature | 50-80 °C | Ambient to 50 °C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Yield | 70-85% | 65-80% |
| Purity | >98% (after purification) | >95% (after purification) |
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxane ring can be reduced to form corresponding alcohols.
Substitution: The amine group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the amine group under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties and potential use in pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine and related compounds:
Key Observations :
- The oxane and dioxane cores differ in oxygen atom placement, affecting ring strain and hydrogen-bonding capacity.
- Substituents like methoxyphenyl (aromatic) vs. methoxyethyl (aliphatic) influence electronic properties and bioactivity. For example, the methoxyphenyl group in the dioxane derivative is associated with cytotoxic and insecticidal applications , while the methoxyethyl group in the target compound may enhance solubility.
- Halogenated pyrimidine derivatives (e.g., 2,6-dichloro-N-(2-methoxyethyl)pyrimidin-4-amine) exhibit distinct reactivity profiles due to electron-withdrawing chlorine atoms, making them suitable for agrochemical or pharmaceutical intermediates .
Physicochemical Properties
- Solubility: The 2-methoxyethyl group likely increases water solubility compared to non-polar substituents (e.g., methyl or phenyl groups). This aligns with trends observed in ionic liquids like N-(2-Methoxyethyl)-N-methyl-pyrrolidinium salts, where polar side chains enhance miscibility in polar solvents .
- logP : Estimated to be moderate (~1.5–2.5) due to balanced hydrophilicity (methoxyethyl) and hydrophobicity (dimethyloxane).
- pKa : The tertiary amine group is expected to have a pKa ~9–10, typical for aliphatic amines, enabling pH-dependent protonation in biological systems.
Biological Activity
N-(2-Methoxyethyl)-2,6-dimethyloxan-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a methoxyethyl group and a dimethyl oxane moiety, which are significant for its biological activity.
Research indicates that this compound exhibits several biological activities, primarily through modulation of enzyme activity and interaction with cellular pathways.
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest it may inhibit lysosomal phospholipase A2 (LPLA2), which is crucial in lipid metabolism and inflammation .
- Cell Cycle Regulation : Preliminary studies indicate that this compound can induce cell cycle arrest in cancer cells, potentially through mechanisms similar to those observed with other antitumor agents. This includes alterations in the expression of proteins involved in apoptosis and cell cycle progression .
- Apoptosis Induction : this compound may promote apoptosis in various cell lines by activating caspases and altering mitochondrial membrane potential .
Biological Activity Data
A summary of the biological activities observed for this compound is presented in the following table:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Antitumor Efficacy : A study investigated its effects on HepG2 liver cancer cells. The results demonstrated that treatment with varying concentrations of the compound led to significant increases in apoptosis rates and cell cycle arrest at the S phase .
- Inflammation Models : In models of inflammation, this compound showed promise in reducing inflammatory markers by inhibiting LPLA2 activity, suggesting potential applications in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
